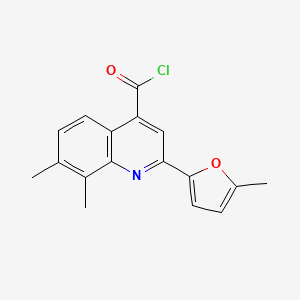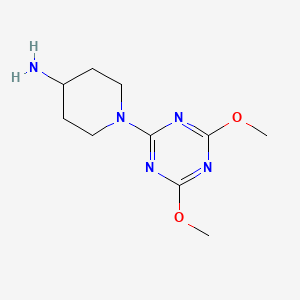
1-(Difluoromethyl)-2,3,5-trifluorobenzene
Übersicht
Beschreibung
“1-(Difluoromethyl)-2,3,5-trifluorobenzene” is a fluorinated compound. Fluorinated compounds are of considerable interest in diverse fields of science because of their unique physical and chemical properties . The successful difluoromethylation of related compounds has been noted in the literature .
Synthesis Analysis
Recent advances in difluoromethylation processes have streamlined access to molecules of pharmaceutical relevance . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry .Chemical Reactions Analysis
The review describes the recent advances made in difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S . Examples of electrophilic, nucleophilic, radical and cross-coupling methods have appeared to construct C (sp3)–CF2H bonds .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
The difluoromethyl group in 1-(Difluoromethyl)-2,3,5-trifluorobenzene is a significant moiety in pharmaceutical chemistry due to its ability to act as a bioisostere for alcohol, thiol, or amine groups . This characteristic allows for the creation of bioactive compounds with potentially improved pharmacokinetic properties. For instance, the incorporation of this group into drug molecules can enhance their metabolic stability, making them more resistant to enzymatic degradation.
Agrochemical Development
In the realm of agrochemistry, the difluoromethyl group is utilized to develop herbicides and fungicides . The high electronegativity and small steric footprint of the fluorine atoms can lead to compounds with unique modes of action against pests and diseases, contributing to more effective crop protection strategies.
Catalysis
In catalysis, the difluoromethyl group can be introduced into various substrates to modulate their reactivity . This modification can lead to the development of novel catalysts that facilitate reactions under milder conditions, increase selectivity, and improve overall efficiency.
Medical Imaging
The difluoromethyl group is also explored in the development of imaging agents for medical diagnostics . Its unique electronic properties can be utilized to enhance the contrast of imaging modalities like MRI, providing clearer and more accurate diagnostic information.
Synthetic Organic Chemistry
This compound serves as a versatile building block in synthetic organic chemistry. It can be used to introduce the difluoromethyl group into complex molecules, enabling the synthesis of a wide array of compounds with diverse biological activities .
Process Chemistry
In process chemistry, the compound’s role in streamlining the synthesis of molecules of pharmaceutical relevance is noteworthy . Its incorporation can lead to more efficient production processes, reducing waste and improving the scalability of pharmaceutical manufacturing.
Safety and Hazards
Zukünftige Richtungen
The field of difluoromethylation has benefited from the invention of multiple difluoromethylation reagents . The precise site-selective installation of CF2H onto large biomolecules such as proteins is an exciting departure in this sub-field . These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .
Eigenschaften
IUPAC Name |
1-(difluoromethyl)-2,3,5-trifluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F5/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGVRAVWQIVVHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



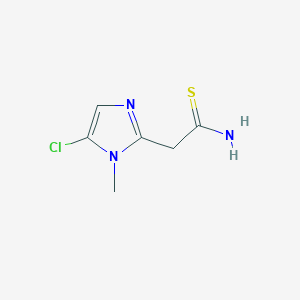
![3-[4-(Trifluoromethyl)phenyl]pyrrolidine oxalate](/img/structure/B1452018.png)

![3-Methoxy-4-[(2-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1452023.png)

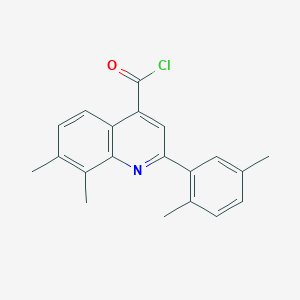
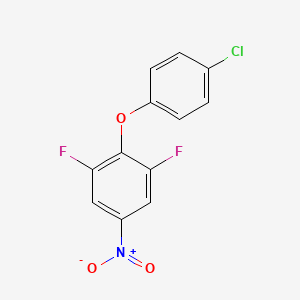
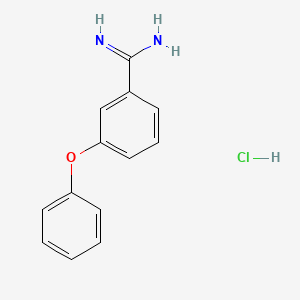

![3-Chloro-2-[(difluoromethyl)sulfanyl]aniline hydrochloride](/img/structure/B1452035.png)

